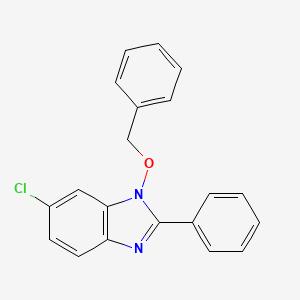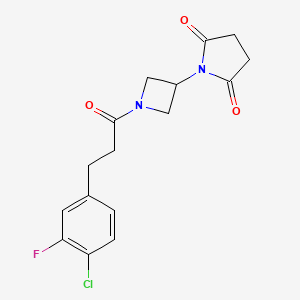
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic compound characterized by its unique structure, combining elements of pyrimidine, isoxazole, and sulfonamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multiple steps:
Formation of Pyrimidine Core: : Starting from a precursor pyrimidine derivative, 4-(ethylamino)-6-methylpyrimidine is synthesized via nucleophilic substitution reactions.
Isoxazole Formation: : The isoxazole ring is introduced through a cyclization reaction involving an appropriate alkyne and nitrile oxide intermediate.
Sulfonamide Attachment: : The sulfonamide group is added through the reaction of sulfonyl chloride with the amine group on the isoxazole ring.
Final Coupling: : The coupling of the pyrimidine and isoxazole-sulfonamide fragments is achieved through standard peptide coupling methods, utilizing coupling agents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound is typically scaled up using continuous flow chemistry techniques to enhance yield and efficiency while maintaining stringent reaction conditions to ensure product purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Undergoes oxidation to form various oxidized products.
Reduction: : Reduction reactions yield amine derivatives.
Substitution: : Acts as a nucleophile in substitution reactions.
Common Reagents and Conditions
Oxidation: : Uses reagents such as potassium permanganate or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Utilizes hydrogen gas in the presence of palladium/carbon catalyst.
Substitution: : Performs under conditions of basic or acidic catalysis, often employing solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Major products formed include various derivatives of the original compound, featuring modifications on the pyrimidine, isoxazole, or sulfonamide groups, depending on the reaction.
Wissenschaftliche Forschungsanwendungen
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide has garnered significant interest in several scientific fields:
Chemistry: : Used as a building block for complex organic synthesis and catalyst design.
Biology: : Explored for its role in inhibiting specific enzymes and pathways in cell biology studies.
Medicine: : Investigated for potential therapeutic uses, particularly in oncology and infectious diseases.
Industry: : Applied in the development of advanced materials and fine chemicals.
Wirkmechanismus
The compound exerts its effects through the following mechanisms:
Molecular Targets: : Primarily targets specific enzymes or receptors involved in cellular processes.
Pathways: : Inhibits or activates biochemical pathways, resulting in modulation of cell function or metabolism.
Vergleich Mit ähnlichen Verbindungen
N-(2-((4-(methylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide.
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-carboxamide.
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylthiazole-4-sulfonamide.
Hope this detailed look into N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide was what you needed. Anything specific you'd like more info about?
Eigenschaften
IUPAC Name |
N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O3S/c1-5-15-12-8-9(2)18-14(19-12)16-6-7-17-24(21,22)13-10(3)20-23-11(13)4/h8,17H,5-7H2,1-4H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDNOGWJYCMBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NCCNS(=O)(=O)C2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2767739.png)


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide](/img/structure/B2767745.png)
![2-{[4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE](/img/structure/B2767746.png)
![benzyl 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetate](/img/structure/B2767747.png)

![2-(2-Fluorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2767750.png)





